molecular formula C7H16N2O2S B1628941 N-Methyl-1-(methylsulfonyl)piperidin-3-amine CAS No. 344419-31-4

N-Methyl-1-(methylsulfonyl)piperidin-3-amine

Cat. No. B1628941
CAS RN: 344419-31-4
M. Wt: 192.28 g/mol
InChI Key: ZYBKHUYFRZCMJY-UHFFFAOYSA-N
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Description

“N-Methyl-1-(methylsulfonyl)piperidin-3-amine” is a chemical compound with the molecular formula C7H16N2O2S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(methylsulfonyl)piperidin-3-amine” can be represented by the SMILES string CNC1CCCN(C1)S(=O)(=O)C . This indicates that the compound contains a piperidine ring with a methylsulfonyl group and a methylamino group attached to it .


Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-1-(methylsulfonyl)piperidin-3-amine” is 192.28 . The compound is a solid under normal conditions .

Scientific Research Applications

Analytical Chemistry and Drug Development

  • Tandem Mass Spectrometry: Utilized in the analysis of growth hormone secretagogues, demonstrating the amide bond cleavage and resultant gas-phase rearrangement, crucial for understanding drug metabolism and stability (Qin, 2002).

Organic Synthesis

  • Multicomponent Reactions: Demonstrated in the facile access to functionalized piperidines, highlighting the role of substituents in 1,3-dicarbonyl compounds in catalyzed reactions, which are significant for synthesizing complex organic molecules (Khan et al., 2008).
  • Polymer Chemistry: The Michael addition polymerizations of trifunctional amines, including the relevance of 4-aminomethyl piperidine, in creating novel linear poly(amido amine)s, contributing to the development of new materials with potential applications in biotechnology and medicine (Wang et al., 2005).
  • Cyclin-Dependent Kinase Inhibitors: Investigated through the Cope elimination variant, showing how beta-piperidinoethylsulfides can be transformed into inhibitors of CDK2, an approach that could influence the development of anticancer therapies (Griffin et al., 2006).

Material Science

  • Nanofiltration Membranes: The synthesis and application of novel sulfonated thin-film composite nanofiltration membranes, where sulfonated aromatic diamine monomers, including compounds similar to N-Methyl-1-(methylsulfonyl)piperidin-3-amine, improve water flux and dye rejection, critical for environmental and industrial wastewater treatment (Liu et al., 2012).

properties

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-7-4-3-5-9(6-7)12(2,10)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBKHUYFRZCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621167
Record name 1-(Methanesulfonyl)-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(methylsulfonyl)piperidin-3-amine

CAS RN

344419-31-4
Record name 1-(Methanesulfonyl)-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(Methanesulfonyl)-3-(methylamino)piperidine was prepared from N3-Cbz protected 3-methylamino-piperidine: i) CH3S(O)2Cl, i-Pr2NEt, CH2Cl2; ii) H2 (1 atm), 10% Pd/C, EtOH. (m/z): [M+H]+ calcd for C7H16N2O2S 193.10; found, 193.0. 1H-NMR (DMSO-d6; TFA salt): δ (ppm) 3.4 (dd, 1H), 3.2 (m, 2H), 3.10 (s, 3H), 3.0-2.9 (m, 2H), 2.8 (s, 3H), 1.85-1.75 (m, 2H), 1.6-1.4 (m, 2H).
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Synthesis routes and methods II

Procedure details

1-(Methanesulfonyl)-3-(methylamino)piperidine was prepared from N3-Cbz protected 3-methylamino-piperidine: i) CH3S(O)2Cl, i-Pr2NEt, CH2Cl2; ii) H2 (1 atm), 10% Pd/C, EtOH. (m/z): [M+H]+ calcd for C7H16N2O2S: 193.10; found, 193.0. 1H-NMR (DMSO-d6; TFA salt): δ (ppm) 3.4 (dd, 1H), 3.2 (m, 2H), 3.10 (s, 3H), 3.0-2.9 (m, 2H), 2.8 (s, 3H), 1.85-1.75 (m, 2H), 1.6-1.4 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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